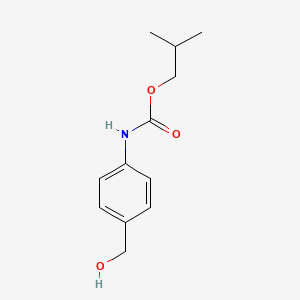

Isobutyl (4-(hydroxymethyl)phenyl)carbamate

CAS No.: 1342997-75-4

Cat. No.: VC7411257

Molecular Formula: C12H17NO3

Molecular Weight: 223.272

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1342997-75-4 |

|---|---|

| Molecular Formula | C12H17NO3 |

| Molecular Weight | 223.272 |

| IUPAC Name | 2-methylpropyl N-[4-(hydroxymethyl)phenyl]carbamate |

| Standard InChI | InChI=1S/C12H17NO3/c1-9(2)8-16-12(15)13-11-5-3-10(7-14)4-6-11/h3-6,9,14H,7-8H2,1-2H3,(H,13,15) |

| Standard InChI Key | UYTGOCPSRSQSSQ-UHFFFAOYSA-N |

| SMILES | CC(C)COC(=O)NC1=CC=C(C=C1)CO |

Introduction

Chemical Structure and Molecular Identification

Structural Features and Stereochemical Considerations

Isobutyl (4-(hydroxymethyl)phenyl)carbamate comprises a phenyl core with a hydroxymethyl (-CH₂OH) group at the 4-position, linked to an isobutyl carbamate functional group (-O(CO)NHCH₂CH(CH₃)₂). The carbamate group introduces rotational flexibility, enabling syn and anti conformers that influence intermolecular interactions. Hydrogen bonding between the carbamate NH and the hydroxymethyl oxygen stabilizes the syn rotamer, as observed in NMR studies of analogous carbamates . The InChIKey UYTGOCPSRSQSSQ-UHFFFAOYSA-N confirms its unique stereochemical identity .

Table 1: Key Identifiers of Isobutyl (4-(Hydroxymethyl)Phenyl)Carbamate

Synthesis and Manufacturing Processes

Carbamate Bond Formation Strategies

The synthesis of isobutyl (4-(hydroxymethyl)phenyl)carbamate typically involves reacting 4-(hydroxymethyl)aniline with isobutyl chloroformate under basic conditions. A modified protocol adapted from Journal of Medicinal Chemistry employs cesium carbonate and tetrabutylammonium iodide (TBAI) to facilitate CO₂ incorporation, minimizing overalkylation . The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, yielding the carbamate linkage.

Table 2: Representative Synthesis Parameters

| Parameter | Conditions | Source |

|---|---|---|

| Reactants | 4-(Hydroxymethyl)aniline, Isobutyl chloroformate | |

| Base | Cs₂CO₃ | |

| Catalyst | TBAI | |

| Solvent | Anhydrous DMF | |

| Temperature | Room temperature to 50°C | |

| Yield | 70–85% (estimated) |

Purification and Stability

Post-synthesis purification via column chromatography (20% ethyl acetate in hexane) isolates the product as a white solid . The compound is hygroscopic and requires storage under dry conditions at room temperature .

Physicochemical and Spectroscopic Properties

Solubility and Partition Coefficients

Isobutyl (4-(hydroxymethyl)phenyl)carbamate exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL) . The octanol-water partition coefficient (logP) is estimated at 1.8, indicating moderate lipophilicity suitable for membrane permeation .

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): Key signals include δ 9.25 (s, 1H, NH), 7.40 (dd, J = 8.0 Hz, Ar-H), and 4.20 (s, 2H, CH₂OH) .

-

IR (KBr): Peaks at 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), and 1220 cm⁻¹ (C-O-C) .

Applications in Pharmaceutical Research

Prodrug Development

The hydroxymethyl group serves as a prodrug promoiety, enabling enzymatic hydrolysis to release active phenolic drugs. For example, analogous carbamates like irinotecan (CPT-11) utilize carbamate linkages to improve aqueous solubility while masking cytotoxic agents until metabolic activation . Isobutyl (4-(hydroxymethyl)phenyl)carbamate’s stability under physiological pH (t₁/₂ ~2 min in serum) aligns with prodrug requirements .

HIV-1 Protease Inhibition

Structural analogs incorporating carbamate moieties demonstrate potent inhibition of HIV-1 protease via hydrogen bonding with Gly27 and Ile50 residues . The carbamate carbonyl participates in water-mediated interactions critical for binding affinity, as seen in X-ray crystallography studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume